5-Bromo-2-isobutoxy-pyridin-3-ylamine

Description

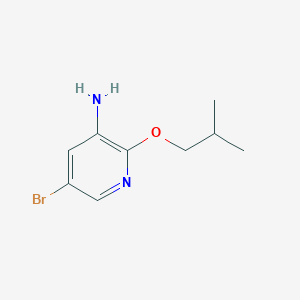

5-Bromo-2-isobutoxy-pyridin-3-ylamine (CAS: 1249378-82-2) is a brominated pyridine derivative with the molecular formula C₉H₁₃BrN₂O and a molecular weight of 245.13 g/mol. This compound features a pyridine ring substituted with a bromine atom at position 5, an isobutoxy group at position 2, and an amine group at position 3 (Figure 1). Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and as a precursor to bioactive molecules.

| Property | Value |

|---|---|

| Catalog Number | 217548 |

| Molecular Formula | C₉H₁₃BrN₂O |

| Molecular Weight | 245.13 g/mol |

| CAS Registry Number | 1249378-82-2 |

| MDL Number | MFCD14600590 |

| Purity | 95% |

Figure 1: Structural diagram of this compound.

Properties

IUPAC Name |

5-bromo-2-(2-methylpropoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFVIZZCNEURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isobutoxy-pyridin-3-ylamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.

Suzuki Cross-Coupling Reaction: The key step involves a palladium-catalyzed Suzuki cross-coupling reaction.

Isobutoxy Group Introduction: The isobutoxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of an alcohol reacts with the pyridine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isobutoxy-pyridin-3-ylamine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with various nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Arylboronic Acids: React with the bromine atom in coupling reactions.

Oxidizing and Reducing Agents: Used for modifying the amine group.

Major Products Formed

Substituted Pyridines: Formed through substitution reactions.

Coupled Products: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-isobutoxy-pyridin-3-ylamine has been investigated for its potential as a therapeutic agent in treating cardiovascular diseases. Its structure allows it to act as an HDL cholesterol stimulant, which is beneficial in managing dyslipidemia and arteriosclerosis. Several studies have shown that compounds with similar structures can effectively modulate lipid profiles in animal models .

Pharmacological Studies

Research has indicated that derivatives of pyridine compounds can function as TRPC6 inhibitors, which are relevant in the treatment of chronic kidney diseases and hypertension. The compound's ability to inhibit specific ion channels may provide insights into new therapeutic strategies for these conditions .

Chemical Biology

The compound's unique structure makes it suitable for studying interactions within biological systems. It can serve as a probe to investigate the role of pyridine derivatives in cellular signaling pathways, particularly those related to inflammation and cell proliferation.

Case Studies

- Cardiovascular Health : A study published in a pharmacology journal demonstrated that a related pyridine derivative improved HDL levels in hyperlipidemic rats, suggesting that this compound may have similar effects due to its structural analogies .

- TRPC6 Inhibition : Another research article focused on the inhibition of TRPC6 channels by pyridine derivatives, indicating that compounds like this compound could play a role in managing renal function under pathological conditions .

- Cell Signaling : A recent investigation into the cellular effects of substituted pyridines revealed that compounds with similar functional groups could modulate inflammatory responses in vitro, suggesting a potential application for this compound in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutoxy-pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to participate in various biochemical reactions due to its functional groups. The amine group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

| Property | This compound | 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile |

|---|---|---|

| Catalog Number | 217548 | 217600 |

| Molecular Formula | C₉H₁₃BrN₂O | C₉H₄BrN₃ |

| Molecular Weight | 245.13 g/mol | 234.06 g/mol |

| CAS Number | 1249378-82-2 | 1862933-48-9 |

| MDL Number | MFCD14600590 | MFCD30071893 |

| Key Functional Groups | Amine, Isobutoxy, Bromine | Propanedinitrile, Bromine, Methylidene |

Key Differences and Implications

Functional Group Diversity :

- The amine group in this compound enhances its nucleophilicity, making it suitable for reactions like Buchwald-Hartwig amination or SNAr substitutions . In contrast, the propanedinitrile group in 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile introduces electron-withdrawing character, favoring applications in cycloaddition reactions or as a Michael acceptor .

The methylidene group in the latter reduces steric hindrance, enabling faster reaction rates in planar transition states .

Molecular Weight and Solubility :

This compound

2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile

Biological Activity

5-Bromo-2-isobutoxy-pyridin-3-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, drawing on diverse research sources.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H12BrN2O

- Molecular Weight : 256.12 g/mol

The presence of the bromine atom and the isobutoxy group contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various signaling pathways, particularly those involved in inflammation and cellular proliferation. The compound's mechanism includes:

- Inhibition of Kinases : It has been shown to inhibit certain kinases, which play crucial roles in cell signaling and proliferation.

- Receptor Interaction : The compound may interact with GABA receptors, influencing neurotransmitter activity and potentially affecting neurological functions.

Biological Evaluation

Numerous studies have evaluated the biological activity of this compound, focusing on its pharmacological effects.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Activity :

A study assessed the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics. -

Anti-inflammatory Effects :

In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory effect. This suggests potential applications in treating inflammatory diseases such as arthritis . -

Neuroprotective Properties :

Research demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced markers of cell death and increased cell viability in treated cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.